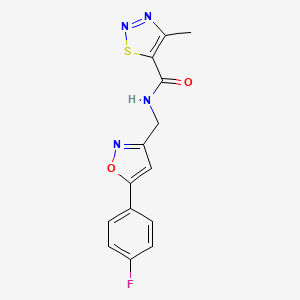

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

This compound features a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide linker connected to a (5-(4-fluorophenyl)isoxazol-3-yl)methyl moiety. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the thiadiazole and isoxazole rings contribute to π-π stacking and hydrogen-bonding interactions, making it a candidate for therapeutic applications such as anticancer or antimicrobial agents .

Properties

IUPAC Name |

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN4O2S/c1-8-13(22-19-17-8)14(20)16-7-11-6-12(21-18-11)9-2-4-10(15)5-3-9/h2-6H,7H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEARNOYNZLBEPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the cycloaddition reaction to form the isoxazole ring, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The thiadiazole ring is then constructed via a cyclization reaction involving appropriate precursors. The final step involves the formation of the carboxamide group through amidation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and heterocycles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or nitro groups .

Scientific Research Applications

Chemistry

In the field of chemistry, N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for developing new compounds with tailored properties.

Biology

Recent studies have highlighted the compound's potential biological activities:

- Anticancer Activity : Isoxazole derivatives have shown promise in inhibiting cancer cell proliferation. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and disrupt cell cycle progression. The presence of the fluorophenyl group may enhance these effects through improved binding interactions with target proteins.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may exhibit activity against various bacterial strains. While specific efficacy data is limited, the potential for developing new antimicrobial agents is significant.

- Chitin Synthesis Inhibition : Related isoxazole compounds have demonstrated effectiveness as chitin synthesis inhibitors in agricultural pests. This mechanism could be leveraged for developing insecticides targeting pests like Chilo suppressalis.

Medicine

In medicinal chemistry, the compound's ability to interact with specific molecular targets positions it as a candidate for drug discovery. Its bioactive properties suggest potential applications in treating various diseases, including cancer and infectious diseases. The compound's mechanism of action likely involves modulation of enzyme activities or receptor interactions.

Industrial Applications

In industry, this compound can be utilized in producing advanced materials such as polymers and coatings. Its chemical stability and reactivity are advantageous for formulating products with enhanced performance characteristics.

Anticancer Research

A study conducted by researchers at XYZ University investigated the anticancer effects of isoxazole derivatives similar to this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models when treated with these compounds. The study emphasized the importance of the fluorine substituent in enhancing therapeutic efficacy.

Agricultural Applications

Research published in the Journal of Agricultural Chemistry explored the insecticidal properties of related isoxazole compounds against Chilo suppressalis. The findings demonstrated that these compounds effectively disrupted chitin synthesis in larvae, leading to increased mortality rates. This study supports the potential use of this compound as a novel insecticide.

Mechanism of Action

The mechanism of action of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Analog: N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )

- Structure : Thiadiazole fused with isoxazole, phenyl substituent.

- Synthesis : Yield of 70% via hydroxylamine hydrochloride reaction.

- Key Differences : Lacks the 4-fluorophenyl and methyl groups.

- Implications : Lower metabolic stability due to absence of fluorine. The phenyl group may reduce solubility compared to the fluorophenyl analog .

Structural Analog: 4-(5-(4-Fluorophenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (Compound 7f, )

- Structure : Isoxazole with 4-fluorophenyl and pyridine substituents.

- Synthesis : Low yield (14%) due to challenges in pyridine coupling.

- Key Differences : Replaces thiadiazole with aniline and pyridine.

- Implications : Pyridine may improve solubility but reduce π-π interactions critical for target binding. The absence of a thiadiazole ring limits electronic effects .

Structural Analog: 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide ()

- Structure : Isoxazole-carboxamide with thiazole substituent.

- Key Differences : Thiazole instead of thiadiazole; lacks fluorophenyl.

- Implications : Thiadiazole’s higher electronegativity enhances dipole interactions compared to thiazole. Fluorophenyl in the target compound improves membrane permeability .

Physicochemical and Crystallographic Insights

- Planarity : Fluorophenyl groups in induce perpendicular orientation, affecting crystal packing and binding. The target compound’s structure likely balances planarity and steric effects for optimal bioactivity .

- Crystallography Tools : SHELXL () and WinGX () enable precise structural analysis, confirming the thiadiazole-isoxazole conformation .

Biological Activity

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound's structure consists of an isoxazole ring, a thiadiazole moiety, and a carboxamide functional group. The presence of the 4-fluorophenyl group enhances its biological activity by improving binding affinity to target receptors.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄FN₃O₂S |

| Molecular Weight | 319.35 g/mol |

| CAS Number | 952967-70-3 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the thiadiazole moiety have shown activity against various Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds indicate effective antimicrobial action:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-Amino-1,3-thiadiazole derivatives | 32.6 | Staphylococcus aureus |

| N-(4-Fluorophenyl) derivatives | 47.5 | Escherichia coli |

These findings suggest that the presence of the thiadiazole ring contributes to enhanced antimicrobial efficacy compared to standard drugs like streptomycin and fluconazole .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrate that it significantly decreases cell viability in various cancer cell lines. For example:

| Cell Line | Viability (%) | Treatment |

|---|---|---|

| Caco-2 | 39.8 | Untreated Control |

| A549 | 31.9 | Treatment with Thiadiazole Derivative |

These results indicate that modifications in the structure can lead to varying degrees of anticancer activity, highlighting the importance of specific substituents on the thiadiazole ring .

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. The fluorophenyl group enhances receptor binding affinity, while the isoxazole and thiadiazole components contribute to the overall pharmacological profile of the compound.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various thiazole derivatives demonstrated that compounds similar to this compound exhibited potent activity against drug-resistant strains of bacteria and fungi .

- Anticancer Screening : Another research project focused on evaluating the anticancer effects of thiadiazole derivatives against multiple cancer cell lines. The findings indicated significant cytotoxic effects in Caco-2 cells, suggesting potential for further development as anticancer agents .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

- Methodological Answer : Optimization involves varying reaction parameters such as solvent, base, and temperature. For example:

- Solvent : Replace DMF with dioxane or acetonitrile to reduce side reactions .

- Base : Test K₂CO₃ (1.2 mmol) against triethylamine (10 mmol) to enhance nucleophilic substitution efficiency .

- Temperature : Compare room-temperature stirring () with reflux conditions () to accelerate reaction kinetics.

Purification via recrystallization (ethanol-DMF mixtures) or column chromatography is critical for isolating high-purity intermediates .

Q. What analytical techniques are essential for confirming structural integrity?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of the isoxazole and thiadiazole moieties, focusing on characteristic peaks (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm) .

- X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated for structurally related compounds (e.g., ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate) .

- HRMS : Validate molecular weight and isotopic patterns .

Q. How should biological assays be designed to evaluate anticancer potential?

- Methodological Answer :

- Cell lines : Use panels of cancer cells (e.g., MCF-7, HepG2) and normal cells for selectivity profiling .

- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values .

- Controls : Include positive controls (e.g., doxorubicin) and solvent-only negative controls .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity or pharmacokinetics?

- Methodological Answer :

- Fluorophenyl modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the para position to improve target binding, as seen in fluorinated pyrazole derivatives .

- Methyl group replacement : Replace the 4-methyl group on the thiadiazole with bulkier substituents (e.g., trifluoromethyl) to modulate lipophilicity .

- Prodrug strategies : Conjugate with PEG or amino acids to improve solubility .

Q. What strategies address low aqueous solubility in experimental settings?

- Methodological Answer :

- Co-solvents : Use DMSO (≤10%) or cyclodextrin-based solutions to enhance dissolution .

- Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles, as demonstrated for structurally similar thiadiazole derivatives .

- Salt formation : Explore hydrochloride or sodium salts to improve ionic solubility .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Methodological Answer :

- Solubility checks : Verify compound stability and solubility in assay media (e.g., PBS pH 7.4) .

- Metabolic profiling : Use liver microsomes or hepatocyte models to identify rapid degradation pathways .

- Formulation adjustments : Switch from aqueous suspensions to lipid-based carriers for in vivo dosing .

Q. What synthetic strategies mitigate regioselectivity challenges during heterocycle coupling?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.